![molecular formula C6H9ClN4O B3109191 4-Methoxypyrimidine-2-carboximidamide hydrochloride CAS No. 1706438-70-1](/img/structure/B3109191.png)
4-Methoxypyrimidine-2-carboximidamide hydrochloride
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Methoxypyrimidine-2-carboximidamide hydrochloride, focusing on six unique fields:
Anticancer Research
4-Methoxypyrimidine-2-carboximidamide hydrochloride has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its structural similarity to other pyrimidine-based compounds, which are known to be effective in treating various cancers, makes it a promising candidate for developing new anticancer drugs .
Antimicrobial Agents
This compound has been investigated for its antimicrobial properties. Pyrimidine derivatives, including 4-Methoxypyrimidine-2-carboximidamide hydrochloride, have demonstrated effectiveness against a range of bacterial and fungal pathogens. This makes it a valuable compound in the development of new antibiotics and antifungal agents .
Antiviral Research
Research has also explored the antiviral potential of 4-Methoxypyrimidine-2-carboximidamide hydrochloride. Pyrimidine derivatives are known to interfere with viral replication processes, making them useful in the development of antiviral therapies. This compound could be particularly relevant in the fight against viruses such as HIV and hepatitis .
Enzyme Inhibition Studies
4-Methoxypyrimidine-2-carboximidamide hydrochloride is used in enzyme inhibition studies due to its ability to bind to and inhibit specific enzymes. This property is crucial for understanding enzyme functions and developing inhibitors that can be used as therapeutic agents in various diseases, including metabolic disorders and cancers .
DNA Topoisomerase Inhibitors
This compound has been studied for its role as a DNA topoisomerase inhibitor. DNA topoisomerases are enzymes that manage the topology of DNA during replication and transcription. Inhibiting these enzymes can lead to the development of new anticancer drugs, as they are essential for the proliferation of cancer cells .
Anti-inflammatory and Analgesic Research
4-Methoxypyrimidine-2-carboximidamide hydrochloride has potential applications in anti-inflammatory and analgesic research. Pyrimidine derivatives have been shown to possess anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Safety and Hazards
- MSDS : Link to MSDS
Mechanism of Action
Target of Action
4-Methoxypyrimidine-2-carboximidamide hydrochloride is a ligand that primarily targets nickel ions . It enables nickel-catalyzed cross-electrophile couplings of diverse aryl and alkyl halides . The role of these targets is to facilitate the formation of new carbon-carbon bonds, which is a key step in many organic synthesis reactions .
Mode of Action
The compound interacts with its nickel ion targets by coordinating to the metal center, thereby enabling the cross-coupling reactions . This interaction results in the formation of new carbon-carbon bonds between diverse aryl and alkyl halides .
Biochemical Pathways
The primary biochemical pathway affected by 4-Methoxypyrimidine-2-carboximidamide hydrochloride is the cross-coupling reaction of aryl and alkyl halides . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, which can be used in various applications, including drug discovery and materials science .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, thereby expanding the toolbox of synthetic chemists .
properties
IUPAC Name |
4-methoxypyrimidine-2-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O.ClH/c1-11-4-2-3-9-6(10-4)5(7)8;/h2-3H,1H3,(H3,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFAYRKMIQTFPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypyrimidine-2-carboximidamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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